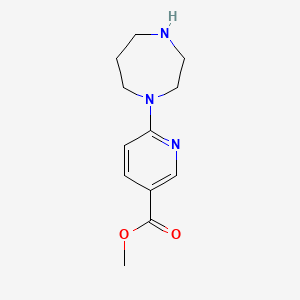

Methyl 6-(1,4-diazepan-1-yl)nicotinate

Description

Methyl 6-(1,4-diazepan-1-yl)nicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a 1,4-diazepane ring at the 6-position and a methyl ester group at the 2-position. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol, and it is registered under CAS No. 132521-77-8 . The compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, leveraging its structural flexibility and nitrogen-rich heterocyclic system .

Properties

CAS No. |

132521-77-8 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-4-11(14-9-10)15-7-2-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 |

InChI Key |

FAORFFLXUBQPLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinate Derivatives

Structural Analogues from the Monasnicotinate Series

Compounds 2–4 (monasnicotinates B–D) share a nicotinate backbone but differ in substitution patterns (Table 1). Key distinctions include:

- Ethyl 4-[(E)-2-acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate (2): Features an ethyl ester, acetyl-enone side chain, and prop-1-enyl group.

- Methyl 4-[(E)-2-acetyl-4-oxoundec-1-enyl]-6-[(E)-prop-1-enyl]nicotinate (3) : Contains a methyl ester and a longer oxoundecenyl chain.

- (E)-Methyl 4-(2-acetyl-4-oxonon-1-enyl)-6-propylnicotinate (4): Substituted with a saturated propyl group instead of an enyl chain .

Table 1: Structural and Spectral Comparison

Key Findings :

- Substitution Effects : The 1,4-diazepane ring in the target compound introduces conformational flexibility and basicity, absent in monasnicotinates B–D, which rely on unsaturated or aliphatic chains.

- Spectroscopic Differences: this compound shows distinct NOESY and HMBC correlations for the diazepane ring, whereas monasnicotinates exhibit coupling patterns from enyl/propyl groups .

Pharmacokinetic and Functional Comparisons

Nicotinate Esters in Topical Formulations

Studies on nicotinate esters (e.g., methyl and ethyl nicotinate) reveal that ester chain length and substituents significantly affect skin penetration and erythema induction. For example:

Nicotinic Acid Derivatives

Comparisons with nicotinic acid derivatives (e.g., 1-Methylnicotinamide Iodide, CAS 6456-44-6) highlight differences in bioactivity:

- 1-Methylnicotinamide Iodide : Lacks the diazepane ring but shares the pyridine core; it is used in metabolic studies due to its role in NAD+ pathways .

- Nicotine Ditartrate Dihydrate (CAS 6019-06-3) : Contains a pyrrolidine ring instead of diazepane, emphasizing how heterocycle choice impacts pharmacological targets (e.g., nicotinic acetylcholine receptors) .

Notes

- Synthetic Challenges : The diazepane ring introduces steric hindrance, complicating coupling reactions compared to linear substituents in monasnicotinates .

- Solubility Considerations : The methyl ester enhances aqueous solubility relative to ethyl or long-chain esters, critical for formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.